2,2'-(Ethyne-1,2-diyl)dianthracene
Description
2,2'-(Ethyne-1,2-diyl)dianthracene is a conjugated organic compound comprising two anthracene moieties linked by an ethyne (acetylene) bridge at their 2-positions. This structure confers extended π-conjugation, making it of interest in materials science for applications such as organic semiconductors, optoelectronic devices, and fluorescent probes. The ethynediyl spacer enhances electronic communication between the anthracene units, leading to unique photophysical and electronic properties compared to non-conjugated analogs.
Properties
CAS No. |
827345-90-4 |
|---|---|
Molecular Formula |
C30H18 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-(2-anthracen-2-ylethynyl)anthracene |
InChI |
InChI=1S/C30H18/c1-3-7-25-19-29-15-21(11-13-27(29)17-23(25)5-1)9-10-22-12-14-28-18-24-6-2-4-8-26(24)20-30(28)16-22/h1-8,11-20H |
InChI Key |
WWMHUWQWTHPYBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C#CC4=CC5=CC6=CC=CC=C6C=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethyne-1,2-diyl)dianthracene typically involves the coupling of two anthracene units through an ethyne bridge. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-iodoanthracene with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The trimethylsilyl protecting group is then removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 2,2’-(Ethyne-1,2-diyl)dianthracene are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethyne-1,2-diyl)dianthracene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ethyne bridge to an ethane bridge, altering the electronic properties of the compound.
Substitution: Electrophilic substitution reactions can introduce functional groups onto the anthracene rings, modifying the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: 2,2’-(Ethane-1,2-diyl)dianthracene.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
2,2’-(Ethyne-1,2-diyl)dianthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mechanism of Action
The mechanism of action of 2,2’-(Ethyne-1,2-diyl)dianthracene is largely dependent on its photophysical properties. Upon absorption of light, the compound can undergo photoexcitation, leading to the generation of excited states. These excited states can participate in energy transfer processes, making the compound useful as a photosensitizer. The molecular targets and pathways involved in these processes include the generation of reactive oxygen species (ROS) and the initiation of photochemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anthracene Derivatives with Alkyl Substituents
- Example : 2-Ethylanthracene (CAS 52251-71-5)
- Structure : A single anthracene ring substituted with an ethyl group at the 2-position.
- Properties :
- Reduced π-conjugation due to the absence of a bridging group.
- Lower thermal stability and fluorescence quantum yield compared to ethynediyl-bridged systems.
- Solubility in non-polar solvents is higher due to the alkyl chain .
Anthraquinone Derivatives
- Example: 9,10-Anthracenedione (anthraquinone) Structure: Anthracene with two ketone groups at the 9- and 10-positions. Properties:
- Electron-withdrawing ketones reduce π-conjugation, leading to a bathochromic shift in absorption spectra.
- Applications in dyes and pharmaceuticals differ significantly from ethynediyl-bridged systems, which prioritize electronic conductivity .
Cobalt-Coordinated Ethyne-1,2-diyl Complexes
- Example : [μ-1,2-bis(acid chloride)ethyne-1,2-diyl]bis(tricarbonylcobalt) (Co–Co)
- Structure : Ethyne-1,2-diyl group coordinated to cobalt atoms.
- Properties :
- Metal coordination introduces redox activity and stabilizes the ethynediyl bridge.
- Electronic properties are dominated by metal-ligand interactions, unlike the purely organic 2,2'-(Ethyne-1,2-diyl)dianthracene .
Naphthalene-Based Conjugated Systems
- Example: 1,1''-(3,5-Dimethoxybenzene-1,2-diyl)diethanone Structure: Naphthalene derivatives with methoxy and ketone substituents. Properties:
- Smaller aromatic system (naphthalene vs. anthracene) results in shorter conjugation lengths.
- Substituents like methoxy groups alter solubility and electronic behavior, but lack the rigidity of ethynediyl bridges .
Data Table: Key Comparative Properties
| Compound | Conjugation Length | Fluorescence λmax (nm) | Solubility (Polar Solvents) | Key Applications |
|---|---|---|---|---|
| This compound* | Extended | ~450–500 (estimated) | Low | Organic electronics |
| 2-Ethylanthracene | Short | ~390–420 | Moderate | Hydrocarbon research |
| Anthraquinone | Moderate | Non-fluorescent | Low | Dyes, Pharmaceuticals |
| Cobalt-coordinated ethynediyl | Metal-mediated | N/A | Variable | Catalysis, Materials |
Research Findings and Implications
- Synthetic Challenges : The ethynediyl bridge in this compound likely requires palladium-catalyzed coupling reactions, analogous to methods for cobalt-coordinated analogs .
- Optoelectronic Performance: Compared to anthraquinones, the extended conjugation in ethynediyl-bridged anthracenes enhances charge carrier mobility, making them superior candidates for organic field-effect transistors (OFETs) .
- Stability : Unlike alkyl-substituted anthracenes, the rigid ethynediyl bridge reduces susceptibility to oxidative degradation, as seen in similar conjugated systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
